5-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid
CAS No.: 1245570-19-7
Cat. No.: VC4221494
Molecular Formula: C9H7N3O3S
Molecular Weight: 237.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245570-19-7 |
|---|---|
| Molecular Formula | C9H7N3O3S |
| Molecular Weight | 237.23 |
| IUPAC Name | 5-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O3S/c1-3-2-4(8(14)15)10-6-5(3)7(13)12-9(16)11-6/h2H,1H3,(H,14,15)(H2,10,11,12,13,16) |
| Standard InChI Key | ZDVOQJSBUXUIOS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name, 5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid, reflects its bicyclic architecture. The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine ring at the 2,3-positions (Figure 1). Key substituents include:
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Position 2: A thioxo (C=S) group replacing the typical carbonyl (C=O) in pyrimidines.
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Position 4: A ketone group (C=O).
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Position 5: A methyl (-CH₃) substituent.
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Position 7: A carboxylic acid (-COOH) moiety.
The tetrahedral geometry at positions 1,2,3,4 renders the molecule partially saturated, distinguishing it from fully aromatic pyrimidines. X-ray crystallography of analogous compounds confirms planar arrangements for the pyrimidine ring and non-planar conformations for the pyridine moiety due to steric interactions .
Synthetic Methodologies
Multicomponent Reactions (MCRs)
A one-pot MCR employing water as a solvent has emerged as a sustainable approach. For example, N,N-dimethylbarbituric acid, amines, and aldehydes react under ambient conditions to yield pyrido-pyrimidine derivatives in 57–93% yields . Electron-withdrawing groups on aldehydes (e.g., -CF₃) enhance reactivity, while electron-donating groups on amines (e.g., -OCH₃) stabilize intermediates (Table 1).
Table 1: Representative Synthesis Conditions and Yields
| Aldehyde Substituent | Amine Substituent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-CF₃C₆H₄ | 3,4,5-(OCH₃)₃C₆H₂ | H₂O | 57 |
| C₆H₅ | C₆H₅ | H₂O | 93 |
Cyclization Strategies
Cyclization of hydrazides with thioketene intermediates generates the pyrido-pyrimidine core. For instance, treatment of [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetohydrazide with carbon disulfide and methyl iodide yields thioxo derivatives via intramolecular condensation . Infrared (IR) spectroscopy at 1688 cm⁻¹ confirms carbonyl formation during cyclization .
Green Chemistry Innovations
Formic acid-catalyzed Biginelli reactions under solvent-free conditions achieve high atom economy. Microwave-assisted methods further reduce reaction times to <1 hour while maintaining yields >85%.
Physicochemical Properties
With a molecular weight of 237.23 g/mol (C₉H₇N₃O₃S), the compound exhibits moderate lipophilicity (calculated LogP: 1.2) and aqueous solubility (0.8 mg/mL at pH 7.4). The carboxylic acid group confers pH-dependent ionization (pKa ≈ 3.1), enhancing solubility in alkaline buffers. Thermal stability analyses indicate decomposition at 215°C, suitable for storage at room temperature .
Biological Activities
Antimicrobial Efficacy
Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive bacteria. N-Benzylcarboxamide analogs inhibit Staphylococcus aureus and Bacillus subtilis with MIC values of 4–20 μmol/L . Docking studies reveal partial inhibition of Pseudomonas aeruginosa’s TrmD enzyme, though steric clashes limit efficacy (Figure 2) .
Analytical Characterization
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